molecular formula C15H9FN2O3 B2865360 N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide CAS No. 683235-16-7

N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide

Cat. No.: B2865360
CAS No.: 683235-16-7
M. Wt: 284.246
InChI Key: QGGVTNSXJBUVMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Based on a similar compound, “2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione”, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .


Molecular Structure Analysis

The molecular formula for a similar compound, “N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide”, is C15H9N3O5, and it has a molecular weight of 311.253.


Physical and Chemical Properties Analysis

The molecular formula for a similar compound, “N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide”, is C15H9N3O5, and it has a molecular weight of 311.253.

Scientific Research Applications

Imaging Applications in Oncology

A study elaborated on fluorine-containing benzamide analogs synthesized for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds, including fluorine-18 labeled analogs, demonstrated high tumor uptake and favorable tumor/normal tissue ratios in mouse models, indicating their potential for oncological imaging and possibly implicating structures similar to N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide in such applications (Tu et al., 2007).

Anticancer Activity

Research on N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones derivatives, related to the core structure of this compound, revealed promising anti-cancer activities against human tumor cell lines, including liver and leukemia cells. These findings suggest that modifications of the N-(1,3-dioxoisoindolin-5-yl) backbone can lead to compounds with significant therapeutic potential (El‐Faham et al., 2015).

Synthesis and Biological Activity

Another study reported on the synthesis and antibacterial/antifungal activities of compounds involving the N-(1,3-dioxoisoindolin-5-yl) structure. These compounds showed promising results in preliminary antimicrobial screenings, indicating the versatility of the this compound scaffold for developing new antimicrobials (Patel & Dhameliya, 2010).

Transporter-Mediated Renal and Hepatic Excretion Studies

Research on the metabolism and excretion of YM758, a novel If channel inhibitor containing a similar fluorobenzamide moiety, highlighted the significance of understanding the pharmacokinetics and transporter-mediated processes in drug development. This study underscores the importance of the structural elements present in compounds like this compound for their biological activity and disposition (Umehara et al., 2009).

Synthesis Improvements

Efforts to develop practical and scalable synthetic routes to compounds structurally related to this compound, such as YM758 monophosphate, have been reported. These advancements in synthetic methodologies can facilitate the production and study of similar compounds for therapeutic applications (Yoshida et al., 2014).

Future Directions

Novel phthalimide derivatives have been synthesized and their in vitro antioxidant activities were evaluated using the DPPH method . This suggests that similar compounds may have potential applications in various fields, including medicine, agriculture, and polymer science.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3/c16-12-4-2-1-3-10(12)14(20)17-8-5-6-9-11(7-8)15(21)18-13(9)19/h1-7H,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGVTNSXJBUVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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